Vabametkib Demonstrates 0% Grade ≥3 Peripheral Edema in METex14 NSCLC Phase 2 Trial
In the Phase 2 cohort-1 trial (NCT05541822) of vabametkib monotherapy in 40 patients with METex14 NSCLC, no Grade 3 or higher peripheral edema was reported (0%). This contrasts sharply with the safety profiles of FDA-approved MET inhibitors capmatinib and tepotinib, where peripheral edema of any grade occurred in 42-51% of patients, with Grade 3-4 peripheral edema reported in 7-13% [1][2]. Vabametkib's Grade ≥3 treatment-related adverse events overall were 12.5% (5/40 patients) [3].
| Evidence Dimension | Grade ≥3 Peripheral Edema Incidence |
|---|---|
| Target Compound Data | 0% (0/40 patients) |
| Comparator Or Baseline | Capmatinib: 7-13% Grade 3-4 peripheral edema; Tepotinib: 7% Grade ≥3 peripheral edema |
| Quantified Difference | Vabametkib 0% vs. FDA-approved MET inhibitors 7-13% |
| Conditions | Open-label, global, multicenter Phase 2 trial (NCT05541822); 40 patients with METex14 NSCLC; vabametkib 800 mg once daily; median follow-up 7.7 months. |
Why This Matters
Peripheral edema is a clinically significant and potentially dose-limiting toxicity for MET inhibitors; vabametkib's favorable safety profile may enable better long-term tolerability and fewer dose reductions/interruptions.
- [1] Le X, Kim HR, Lee DH, et al. Vabametkib in MET exon 14 skipping non-small-cell lung cancer: Efficacy and safety from the open-label, phase 2, cohort-1 trial. Journal of Clinical Oncology. 2025;43(16_suppl):8640. View Source
- [2] Wolf J, Seto T, Han JY, et al. Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer. N Engl J Med. 2020;383:944-957; Paik PK, Felip E, Veillon R, et al. Tepotinib in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. N Engl J Med. 2020;383:931-943. View Source
- [3] DelveInsight. Vabametkib Phase II Findings. ASCO Conference Analysis. June 2025. View Source
